3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea
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Description
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinazoline and Benzoxazole Derivatives
The reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol (picramic acid) leads to the synthesis of quinazoline and 1,3-benzoxazole derivatives. This process demonstrates the compound's utility in creating complex heterocyclic structures, which are significant in medicinal chemistry and material science (Villalgordo, Vincent, & Heimgartner, 1990).
Ring Expansion to Generate Nitrogen Heterocycles
Migratory ring expansion of metalated ureas, including derivatives of the mentioned compound, produces medium-ring nitrogen heterocycles like benzodiazepines. This process showcases the compound's versatility in synthesizing complex nitrogen-containing rings, useful in drug discovery and development (Hall et al., 2016).
Creation of Heterocyclic Adducts
3-Dimethylamino derivatives undergo reactions with phenylisocyanate and diphenylketene, resulting in heterocyclic 1:1 adducts. These reactions exemplify the compound's potential in synthesizing diverse heterocyclic compounds, which can have applications in developing new materials and pharmaceuticals (Mukherjee-Müller, Heimgartner, & Schmid, 1979).
Synthesis of Tetrahydropyrimidoquinoline Derivatives
The compound's reactivity towards various reagents like DMF-DMA, carbon disulfide, urea, and thiourea was studied, leading to the synthesis of 5, 6, 7, 8-tetrahydropyrimidoquinoline derivatives. These derivatives have applications in developing antimicrobial agents, highlighting the compound's role in pharmaceutical research (Elkholy & Morsy, 2006).
Antimicrobial Activity of Quinazolinone Derivatives
Synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives demonstrated antimicrobial activities. This underscores the potential of the compound and its derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (El-zohry & Abd-Alla, 2007).
Properties
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-12-5-6-15(9-13(12)2)21-19(25)22-16-7-8-17-14(10-16)11-20-18(23-17)24(3)4/h5-6,9,11,16H,7-8,10H2,1-4H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJJRZDCOXNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCC3=NC(=NC=C3C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.